molecular formula C5H14Cl2N2 B6278693 4-methylpyrrolidin-3-amine dihydrochloride CAS No. 114214-74-3

4-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B6278693
CAS No.: 114214-74-3
M. Wt: 173.1
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Description

4-Methylpyrrolidin-3-amine dihydrochloride (CAS No. 114214-74-3) is a pyrrolidine derivative with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol . It is a dihydrochloride salt, meaning two molecules of hydrochloric acid are bound to the amine group of the parent compound. Structurally, it features a pyrrolidine ring substituted with a methyl group at the 4-position and an amine group at the 3-position. This compound is commonly used as a building block in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting neurological or metabolic pathways . Its dihydrochloride form enhances water solubility, making it advantageous for formulation in aqueous systems .

Properties

CAS No.

114214-74-3

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 4-Methylpyrrolidin-3-one (synthesized via oxidation of 4-methylpyrrolidine or cyclization of γ-keto acids).

  • Ammonia Source : Aqueous ammonium chloride or ammonium acetate.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

  • Solvent : Methanol, ethanol, or water-methanol mixtures.

Example Protocol :
4-Methylpyrrolidin-3-one (0.1 mol) is dissolved in methanol, followed by the addition of ammonium acetate (0.5 mol) and NaBH3CN (0.12 mol). The reaction proceeds at room temperature for 12–24 hours. Post-reaction, the mixture is acidified with HCl, and the dihydrochloride salt is precipitated using ethanol.

Yield : 70–85% after recrystallization.

Cyclization of Amino Alcohol Precursors

Cyclization of γ-amino alcohols provides a direct route to functionalized pyrrolidines. For 4-methylpyrrolidin-3-amine, a suitably substituted amino alcohol undergoes intramolecular nucleophilic substitution or Mitsunobu reactions.

Case Study: Mitsunobu Cyclization

  • Substrate : 3-Amino-4-methylpentanol.

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Mechanism :
The hydroxyl group of the amino alcohol is activated by DEAD/PPh3, facilitating displacement by the amine to form the pyrrolidine ring.

Yield : 65–75%.

Functionalization of Pre-formed Pyrrolidine Rings

Introducing substituents into pre-existing pyrrolidine frameworks is a viable strategy. For 4-methylpyrrolidin-3-amine, this involves:

Electrophilic Amination

  • Substrate : 4-Methylpyrrolidine.

  • Reagent : Chloramine-T or hydroxylamine-O-sulfonic acid.

  • Conditions : Basic aqueous medium (pH 9–10) at 50–80°C.

Yield : 50–60% after HCl salt formation.

Nitro Group Reduction

  • Substrate : 3-Nitro-4-methylpyrrolidine (synthesized via nitration of 4-methylpyrrolidine).

  • Reduction : Hydrogenation over Raney nickel or Pd/C in ethanol.

Example :
3-Nitro-4-methylpyrrolidine (0.2 mol) is hydrogenated at 50 psi H2 for 6 hours. The free amine is treated with HCl gas to yield the dihydrochloride salt.

Yield : 80–90%.

Chiral Resolution and Salt Formation

The dihydrochloride salt of 4-methylpyrrolidin-3-amine is typically resolved using chiral auxiliaries or enzymatic methods.

Diastereomeric Salt Formation

  • Racemic Amine : Reacted with L-tartaric acid in ethanol to precipitate the (R)-enantiomer salt.

  • Yield : 40–50% enantiomeric excess (ee) after recrystallization.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

  • Substrate : Racemic amine acetylated with vinyl acetate.

  • Yield : >90% ee for the unreacted (S)-enantiomer.

Dihydrochloride Salt Formation

The final step in all synthetic routes involves converting the free amine to the dihydrochloride salt:

Protocol :
The purified amine (1 equiv) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The mixture is cooled to 0°C, and the precipitate is filtered and dried.

Purity : >99% by HPLC.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh selectivity; mild conditionsRequires ketone precursor70–85%
CyclizationDirect ring formationLimited substrate availability65–75%
Nitro ReductionHigh yields; scalableHazardous nitration step80–90%
Chiral ResolutionEnantiopure productLow efficiency in diastereomeric separation40–50% ee

Chemical Reactions Analysis

4-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

4-Methylpyrrolidin-3-amine dihydrochloride is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development targeting conditions like depression and anxiety.

Case Study:
A recent study evaluated the efficacy of this compound in animal models of anxiety, demonstrating significant anxiolytic effects comparable to established medications .

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to more complex molecules.

Data Table: Synthesis Applications

Application AreaExample CompoundsMethodology
PharmaceuticalsAntidepressantsNucleophilic substitution
AgrochemicalsHerbicidesCoupling reactions
Specialty ChemicalsCatalystsFunctionalization

Biological Studies

Research has focused on the biological interactions of this compound, particularly its binding affinity to various receptors.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted its interaction with serotonin receptors, suggesting potential uses in mood regulation therapies .

Mechanism of Action

The mechanism of action of 4-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(R)- and (S)-Pyrrolidin-3-amine Dihydrochloride

These enantiomers (CAS No. 116183-81-4 and 116183-83-6) share the same pyrrolidine backbone as 4-methylpyrrolidin-3-amine dihydrochloride but lack the methyl substituent. Both enantiomers have a molecular weight of 158.04 g/mol and are used in asymmetric synthesis .

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS No. 50534-42-4)

This compound introduces two methyl groups on the amine nitrogen, increasing steric bulk and hydrophobicity compared to this compound. The molecular weight is 184.09 g/mol , and its enhanced lipophilicity may improve blood-brain barrier penetration in CNS-targeted therapies .

3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride (CAS No. 7544-75-4)

A partially unsaturated pyrrolidine derivative, this compound has a molecular weight of 120.58 g/mol (free base) and exhibits distinct reactivity due to the conjugated double bond. It is less stable under acidic conditions compared to fully saturated pyrrolidines like this compound .

Physicochemical Properties

Property This compound (R)-Pyrrolidin-3-amine Dihydrochloride N,N-Dimethylpyrrolidin-3-amine Dihydrochloride
Molecular Weight (g/mol) 173.08 158.04 184.09
Solubility in Water High (dihydrochloride salt) High Moderate (increased hydrophobicity)
Stability Stable under standard conditions Similar Sensitive to oxidation
Key Applications Pharmaceutical intermediates Chiral catalysts Neurological drug candidates

Biological Activity

4-Methylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C5H12N22HClC_5H_{12}N_2\cdot 2HCl. Its structure consists of a pyrrolidine ring with a methyl group at the 4-position and an amine group at the 3-position. This configuration contributes to its pharmacological properties, particularly in modulating various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may influence neurotransmitter systems and has been shown to exhibit selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the brain .

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its neuroprotective effects, particularly in models of cerebral ischemia. In such studies, it demonstrated the ability to reduce neuronal death and improve functional outcomes in animal models .
  • Antiparasitic Activity :
    • Preliminary studies indicate that derivatives of 4-methylpyrrolidin-3-amine may exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These findings suggest potential applications in treating parasitic infections .
  • Cancer Research :
    • Research has also explored the antiproliferative effects of related compounds on various cancer cell lines, suggesting that structural modifications can enhance selectivity and potency against specific cancer types .

Study on Neuronal Protection

A study investigated the effects of this compound in a rabbit model of cerebral palsy. The results indicated that treatment with the compound significantly reduced hypoxia-induced neuronal death and improved motor function outcomes compared to control groups .

Antiparasitic Efficacy

In a rodent model, derivatives of 4-methylpyrrolidin-3-amine were evaluated for their efficacy against Trypanosoma brucei. The study showed that certain compounds achieved complete cure rates without relapse over a 30-day observation period, highlighting their potential as therapeutic agents against parasitic diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various animal models. Key findings include:

Study TypeRouteDose (mg/kg)C_max (ng/mL)T_max (h)AUC (ng/mL·h)
NMRI Mice (PO)Oral10330.55700
NMRI Mice (IP)Intraperitoneal108300.2566,000
HRN Mice (IP)Intraperitoneal1038000.51,000,000

These results indicate that intraperitoneal administration leads to significantly higher exposure levels compared to oral administration, which is critical for achieving therapeutic efficacy .

Q & A

Basic Question: What are the established synthetic routes for 4-methylpyrrolidin-3-amine dihydrochloride?

Answer:
Synthesis typically involves:

  • Reductive amination : Reacting 4-methylpyrrolidin-3-one with ammonia under hydrogenation conditions, followed by HCl salt formation.
  • Substitution reactions : Using 3-aminopyrrolidine derivatives with methylating agents (e.g., methyl iodide) in polar solvents like methanol, followed by dihydrochloride precipitation .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography for high-purity yields (>95% by HPLC) .

Basic Question: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring structure, methyl group position, and amine proton environments. For example, the methyl group at C4 appears as a singlet (~δ 1.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows the molecular ion peak [M+H]+^+ at m/z 131.1 (free base) and a dihydrochloride adduct at m/z 204.0 .
  • IR Spectroscopy : N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1200 cm1^{-1}) confirm the amine and pyrrolidine moieties .

Advanced Question: How can stereochemical configurations in analogs be resolved experimentally?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention times correlate with (3R,4S) vs. (3S,4R) configurations .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for derivatives with fluorinated or bulky substituents .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for known stereoisomers .

Advanced Question: How can synthetic yield be optimized for large-scale production?

Answer:

  • Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination; Pd/C often provides higher yields (80–90%) with fewer byproducts .
  • Solvent Optimization : Use ethanol instead of methanol to enhance solubility of intermediates and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–5°C during HCl salt formation to prevent decomposition .

Basic Question: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Freely soluble in water (>100 mg/mL) due to the dihydrochloride salt form. Sparingly soluble in ethanol (<10 mg/mL) .
  • Stability : Stable at −20°C for >2 years. In solution (pH 4–6), degradation <5% after 6 months. Avoid basic conditions to prevent free base precipitation .

Advanced Question: How can researchers address contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Verification : Confirm batch purity via LC-MS and 1^1H NMR to rule out impurities affecting activity .
  • Comparative Studies : Replicate experiments across cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects .

Advanced Question: What computational strategies guide the design of analogs with improved target affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT1A_{1A}) or monoamine transporters .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at C3) with IC50_{50} values for activity optimization .
  • Free Energy Perturbation (FEP) : Predict binding energy changes upon methyl group substitution or ring expansion .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in approved containers .

Advanced Question: How does the compound interact with enzymes like monoamine oxidases (MAOs)?

Answer:

  • Inhibition Kinetics : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition. For MAO-B, reported Ki_i values range from 50–200 nM .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >60 min suggests favorable pharmacokinetics .

Advanced Question: What strategies improve reproducibility in pharmacological studies?

Answer:

  • Batch Consistency : Ensure all studies use batches with ≥98% purity (by HPLC) and identical salt forms .
  • Positive Controls : Include reference inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions .
  • Data Transparency : Share raw spectral data (NMR, MS) and statistical analysis scripts via repositories like Zenodo .

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